molecular formula C17H16N2O3S B2760365 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921801-10-7

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide

Cat. No.: B2760365
CAS No.: 921801-10-7
M. Wt: 328.39
InChI Key: QARFQSNTLYNZQJ-UHFFFAOYSA-N
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Description

The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a cyclopenta[d]thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also includes a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopenta[d]thiazole and benzofuran moieties would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The reactivity of the compound could be influenced by factors such as the presence of functional groups, the electron density of the molecule, and steric effects .

Scientific Research Applications

Synthesis and Medicinal Applications

Heterocyclic Compound Synthesis

Research has focused on the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating a broad interest in their potential medicinal and biological applications. These compounds are synthesized through various chemical reactions, aiming to explore their anti-inflammatory, analgesic, antibacterial, and antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antibacterial Agents

Analogues of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and shown to exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).

Molecular and Electronic Characterization

Spectral and X-ray Diffraction Studies

The synthesis of thiazole-based compounds, such as N-(thiazol-2-yl)furan-2-carboxamide, has been explored, with detailed characterization through IR, NMR, and XRD analyses. These studies provide insights into the molecular and electronic structures of these compounds, essential for understanding their biological activity and potential applications in pharmacology (Çakmak et al., 2022).

Biological and Antimicrobial Activity

Cytotoxic and Antimicrobial Evaluation

The synthesis of benzothiazole derivatives and their evaluation for cytotoxic and antimicrobial activities have been a significant focus. Compounds like N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth, indicating their potential as therapeutic agents (Nam et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through laboratory testing and safety assessments .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential applications, and safety profile. This could include laboratory experiments, computational modeling studies, and possibly clinical trials if the compound is intended to be a drug .

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-21-12-7-3-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARFQSNTLYNZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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